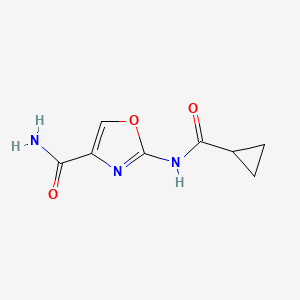

2-(シクロプロパンカルボキサミド)オキサゾール-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

科学的研究の応用

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the development of new materials with unique properties

作用機序

Target of Action

The primary target of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is currently unknown. The compound is structurally similar to indole-2-carboxamides, which have been found to inhibit the growth of Mycobacterium tuberculosis and pediatric brain tumor cells . .

Mode of Action

Given its structural similarity to indole-2-carboxamides, it may interact with its targets in a similar manner

Biochemical Pathways

The biochemical pathways affected by 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide are currently unknown. Based on its structural similarity to indole-2-carboxamides, it may affect similar pathways . More research is needed to identify the specific biochemical pathways this compound affects.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Based on its structural similarity to indole-2-carboxamides, it may have similar effects

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide typically involves the cyclization of N-propargylamides. A common method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives .

Industrial Production Methods: While specific industrial production methods for 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide are not widely documented, the general approach involves large-scale synthesis using the aforementioned cyclization process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial applications.

化学反応の分析

Types of Reactions: 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxazole-5-carbaldehydes.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: Substitution reactions can introduce different substituents on the oxazole ring, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: (Diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) under visible light irradiation.

Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxazole-5-carbaldehydes.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted oxazole derivatives with different functional groups.

類似化合物との比較

Aleglitazar: An antidiabetic oxazole derivative.

Ditazole: A platelet aggregation inhibitor.

Mubritinib: A tyrosine kinase inhibitor.

Oxaprozin: A COX-2 inhibitor.

Comparison: 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is unique due to its specific cyclopropane and carboxamide functional groups, which confer distinct chemical and biological properties.

生物活性

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide can be represented as follows:

- Molecular Formula : C10H10N2O3

- CAS Number : 1351634-75-7

This compound features an oxazole ring, which is known for its role in various biological processes, and a cyclopropanecarboxamide moiety that may influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide exhibits significant anticancer activity. In particular, it has been evaluated for its ability to inhibit key signaling pathways involved in cancer progression.

- Mechanism of Action : The compound interacts with proteins involved in the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, the compound may inhibit tumor growth and induce apoptosis in cancer cells .

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)

GSK-3β is a critical enzyme implicated in various diseases, including Alzheimer's disease. Studies have shown that derivatives of oxazole compounds can effectively inhibit GSK-3β activity.

- Biological Evaluation : In vitro assays demonstrated that 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide has a promising inhibitory effect on GSK-3β, suggesting potential therapeutic applications in neurodegenerative disorders .

Synthesis

The synthesis of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide typically involves several steps:

- Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopropanecarboxamide Group : This step often utilizes amide coupling reactions to attach the cyclopropanecarboxylic acid to the oxazole derivative.

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| GSK-3β Inhibition | Enzyme Assay | 0.069 | |

| Anticancer Activity | Cell Viability Assay | 0.025 | |

| Apoptosis Induction | Flow Cytometry | N/A |

Case Study: Anticancer Efficacy

In a recent study, 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 0.025 µM. The compound was found to induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

特性

IUPAC Name |

2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-6(12)5-3-14-8(10-5)11-7(13)4-1-2-4/h3-4H,1-2H2,(H2,9,12)(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEILSLBRBYSTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。